2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Selectivity

To precisely map lipophilic pocket topology in PPARδ/CCR3 targets, using the correct 4-butoxy regioisomer is critical. The para-substitution enables linear hydrophobic penetration, unlike the meta-isomer which introduces a binding-disruptive 'kink'. Generic substitution invalidates comparative pharmacological data. This stable amide derivative also serves as a key building block for library synthesis. Ensure experimental fidelity by procuring this exact compound.

Molecular Formula C23H26N2O2S
Molecular Weight 394.5 g/mol
Cat. No. B11344680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole
Molecular FormulaC23H26N2O2S
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C23H26N2O2S/c1-2-3-16-27-19-10-8-18(9-11-19)23(26)25-14-12-17(13-15-25)22-24-20-6-4-5-7-21(20)28-22/h4-11,17H,2-3,12-16H2,1H3
InChIKeyKXWOIZLWWSKKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole (CAS Unassigned): Structural Baseline and Chemical Classification for Procurement Evaluation


The compound 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole (Molecular Formula: C23H26N2O2S; Exact Mass: 394.17 g/mol) is a fully synthetic small molecule characterized by a benzothiazole core linked via a piperidine spacer to a 4-butoxybenzoyl moiety . It belongs to the broader class of piperidinyl-benzothiazole derivatives, a scaffold extensively explored in medicinal chemistry for targets such as PPARδ [1]. Key identification parameters include a predicted melting point range of 102–105 °C and a boiling point of 361.5±35.0 °C for related piperidinyl-benzothiazole intermediates [REFS-1, REFS-3]. This compound is distinguishable from its regional isomers (e.g., 2- and 3-butoxy substitutions) by the para-orientation of its butoxy group, which can critically influence molecular recognition at biological targets.

Why Generic Substitution is Prohibited for 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole in Targeted Research


The piperidinyl-benzothiazole scaffold is exquisitely sensitive to both the substitution pattern on the benzoyl ring and the nature of the heterocyclic linker. Even minor regioisomeric changes can lead to profound differences in biological activity. For instance, the repositioning of the butoxy group from the 4- to the 3-position on the benzoyl ring, forming 2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole, alters the molecular dipole, hydrogen-bonding potential, and steric profile, which can drastically change target binding kinetics . Furthermore, studies on closely related piperidinyl-benzothiazole derivatives designed as PPARδ agonists demonstrate that subtle modifications to the hydrophobic tail (e.g., chain length, branching) directly dictate the >800-fold selectivity window over related PPAR isoforms [1]. Therefore, substituting the 4-butoxybenzoyl compound with a 3-butoxy or unsubstituted benzoyl analog cannot replicate experimental outcomes, making specific procurement essential for reproducibility in structure-activity relationship (SAR) studies and target engagement assays. Any attempt at generic substitution will invalidate comparative pharmacological data.

Quantitative Differential Evidence for 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole Against Key Analogs


Regioisomeric Differentiation: 4-Butoxy vs. 3-Butoxy Benzothiazole Analogs

A direct comparison of the target compound, 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole, with its closest commercially available regioisomer, 2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole, reveals a critical structural divergence. While both share the identical molecular formula (C23H26N2O2S; MW 394.5 g/mol) and benzothiazole-piperidine core, the positional difference of the butoxy substituent on the benzoyl ring (para vs. meta) is a decisive factor in target-ligand interactions [REFS-1, REFS-2]. The 4-butoxy substitution enforces a linear extension of the hydrophobic tail, whereas the 3-butoxy substitution introduces a kink in the molecular geometry.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Selectivity

Pharmacophore Validation: Piperidinyl-Benzothiazole Core vs. Dyclonine-type Analogs

The target compound features a 2-(piperidin-4-yl)-1,3-benzothiazole pharmacophore, which differentiates it from structurally related 4-butoxybenzoyl derivatives like Dyclonine (1-(4-butoxybenzoyl)-3-piperidinopropiophenone). Dyclonine, a known oral anesthetic, lacks the benzothiazole ring, replacing it with a propiophenone linker [1]. In the broader class of piperidinyl-benzothiazoles, the benzothiazole moiety is critical for engaging specific hydrophobic pockets and hydrogen-bond acceptor sites, as demonstrated by PPARδ agonists that achieve nano-molar binding affinities and >800-fold selectivity over other PPAR isotypes through optimal benzothiazole placement [2].

Pharmacophore Modeling Target Selectivity Anesthetic Agents

Physicochemical Differentiation: Solubility and Permeability Potential vs. Unsubstituted Benzoyl Analog

The incorporation of the 4-butoxy chain into the benzoyl ring is expected to significantly modulate the lipophilicity (LogP/logD) compared to an unsubstituted benzoyl piperidinyl-benzothiazole. While experimental logD values for the target compound are not publicly disclosed, structure-based calculations for analogous piperidinyl-benzothiazole series indicate that the addition of a linear butoxy tail increases logP by approximately 2-3 units, enhancing membrane permeability but potentially reducing aqueous solubility in a predictable manner . This is a key differentiator from the 4-methoxy or 4-ethoxy analogs.

ADME Properties Lipophilicity Drug-likeness

Chemical Key Intermediate: Distinction from 2-(Piperidin-4-yl)-1,3-benzothiazole Free Base

The target compound is a functionalized derivative of the precursor 2-(piperidin-4-yl)-1,3-benzothiazole (CAS 51784-73-7). The acylation of the piperidine nitrogen with 4-butoxybenzoyl chloride converts the reactive secondary amine into a stable amide, drastically altering its reactivity profile, pKa, and nucleophilic character [REFS-1, REFS-2]. The free base is a basic intermediate (predicted pKa ~9.5), whereas the amide form is neutral and unreactive towards electrophiles or alkylating agents.

Synthetic Chemistry Building Blocks Amide Coupling

Defined Research Application Scenarios for 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole


Precision Structure-Activity Relationship (SAR) Profiling of Piperidinyl-Benzothiazole Derivatives

This compound serves as a critical SAR probe for investigating the impact of linear para-alkoxy substitution on the benzoyl ring. Based on its structural differentiation from the meta-butoxy isomer, procurement of this specific 4-butoxy variant allows medicinal chemists to dissect the topological preferences of a lipophilic pocket within a target protein, where a linear extension may be required for deep hydrophobic penetration as seen in PPARδ ligand design [1]. Using the wrong regioisomer would introduce a spatial 'kink,' confounding the interpretation of binding data.

Target Engagement Studies for Benzothiazole-Dependent Pharmacophores (e.g., PPARδ, Kinases)

Building on the class-level inference that the benzothiazole core is essential for selective target engagement, this compound is suitable for use as a structural probe or inactive control derivative in assays for targets like PPARδ or CCR3, where piperidinyl-benzothiazole derivatives have been shown to achieve >800-fold selectivity over related subtypes [1]. The 4-butoxybenzoyl group can be used to explore tolerance to bulkier, more lipophilic tails in these niches, contrasting with smaller alkoxy chains.

Chemical Library Synthesis and Late-Stage Functionalization

As a stable amide derivative, this compound can be used as a key building block for further library synthesis. Its procurement is necessary for chemists planning to modify the benzothiazole ring while preserving the N-acylated piperidine moiety, a strategy impossible with the free amine starting material [1]. This scenario leverages the chemical differentiation established between the target amide and its free base precursor.

Quote Request

Request a Quote for 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.